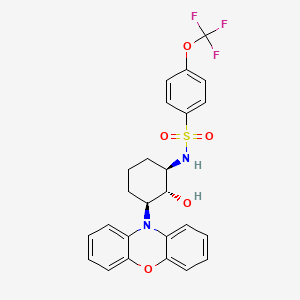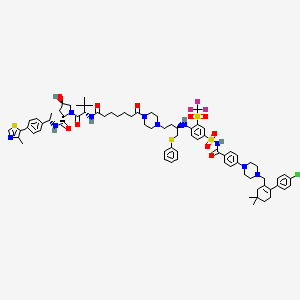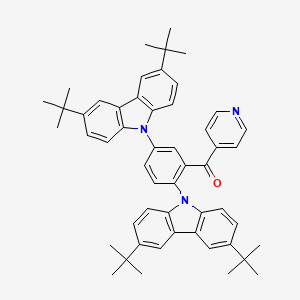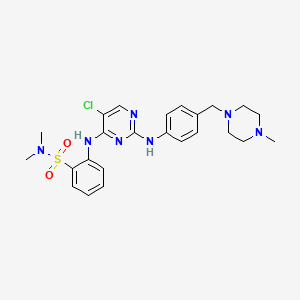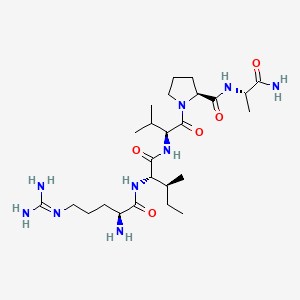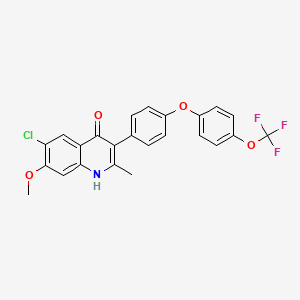
ELQ-300
Descripción general
Descripción
Mecanismo De Acción
ELQ-300 ejerce sus efectos inhibiendo el complejo citocromo bc1 mitocondrial (complejo III en la cadena de transporte de electrones). Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a un colapso en el potencial de membrana mitocondrial y, en última instancia, causa la muerte celular. Este mecanismo es similar al de las estrobilurinas, fungicidas potentes .
Compuestos Similares:
ELQ-316: Otro miembro de la clase de quinolonas tipo endochina, con propiedades antimaláricas similares.
Singularidad de this compound: this compound destaca por su alta actividad contra cepas de Plasmodium resistentes a atovaquona, buena biodisponibilidad oral y efectividad en todas las etapas del ciclo de vida del parásito de la malaria . Su estructura única como 4-quinolona-3-diariléter también lo distingue de otros antimaláricos .
Análisis Bioquímico
Biochemical Properties
ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that this compound is involved in.
Cellular Effects
This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby affecting the energy production in the cell .
Temporal Effects in Laboratory Settings
This compound has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to this compound, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma this compound concentration .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that this compound, at a dose equivalent to 30 mg/kg this compound, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .
Metabolic Pathways
This compound is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .
Subcellular Localization
Given that this compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows this compound to exert its effects on the electron transport chain, thereby influencing energy production within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de ELQ-300 implica un éster β-ceto sustituido, formado por una reacción de Ullmann y posterior acilación, que luego se hace reaccionar con una anilina mediante una reacción de Conrad-Limpach para producir 4(1H)-quinolonas 3-sustituidas . Esta ruta sintética es relativamente corta (cinco pasos de reacción), no requiere paladio, separación cromatográfica ni química de grupos protectores, y se puede realizar sin destilación al vacío alto .
Métodos de Producción Industrial: La producción a escala industrial de this compound sigue la misma ruta sintética, lo que la hace rentable y escalable. El proceso implica:
- Formación de éster β-ceto sustituido mediante reacción de Ullmann.
- Acilación del éster β-ceto.
- Reacción con anilina mediante reacción de Conrad-Limpach para producir 4(1H)-quinolonas 3-sustituidas .
Análisis De Reacciones Químicas
Tipos de Reacciones: ELQ-300 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados de quinolona.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolona, afectando su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Productos Principales:
Aplicaciones Científicas De Investigación
ELQ-300 ha demostrado una gran promesa en diversas aplicaciones de investigación científica:
Comparación Con Compuestos Similares
ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.
Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.
Uniqueness of this compound: this compound stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .
Propiedades
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNKHCQIZRDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045320 | |
| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354745-52-0 | |
| Record name | ELQ-300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELQ-300 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

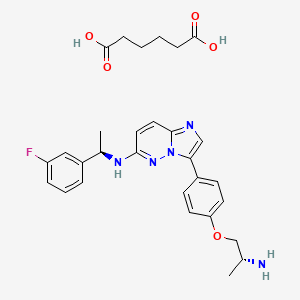
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
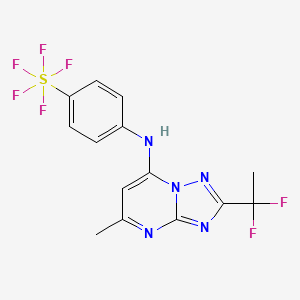

![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
